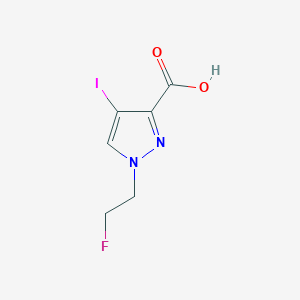

1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid” is a chemical compound with the CAS Number: 1429418-56-3 . It has a molecular weight of 284.03 . It is in the form of a powder .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H6FIN2O2/c7-1-2-10-3-4 (8)5 (9-10)6 (11)12/h3H,1-2H2, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 284.03 , and it is in the form of a powder . It is stored at room temperature .Scientific Research Applications

- 1-(2-Fluoroethyl)-4-iodo-1H-pyrazole-3-carboxylic acid has been investigated for its use in radiolabeling and positron emission tomography (PET) imaging. For instance, researchers have developed an improved automated one-pot two-step radiosynthesis of a PET radiotracer using this compound . PET imaging is crucial for visualizing biological processes and diagnosing diseases, making this application highly relevant.

- The compound has shown promise as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism. IDO1 plays a key role in several diseases, including cancers. By targeting IDO1, researchers aim to modulate immune responses and potentially develop novel therapies .

- Another interesting application lies in the synthesis of [^18F]F-FEET, a derivative of this compound. [^18F]F-FEET has a pharmacophore presentation suitable for an estrogen receptor (ER) agonist. It contains an aromatic ring and functional groups capable of forming hydrogen bonds, making it relevant for ER-related studies .

- The compound serves as a building block for synthesizing various piperidine derivatives, including spiropiperidines and piperidinones. These derivatives exhibit diverse biological activities and are essential for drug design .

- Researchers have explored multicomponent reactions and cyclization strategies to access substituted piperidines using this compound. These synthetic methods enable efficient access to structurally diverse piperidine-based molecules .

- Beyond synthesis, scientists have evaluated the biological activity of synthetic and natural piperidines. This includes assessing their potential as drug candidates. The piperidine moiety appears in more than twenty classes of pharmaceuticals, emphasizing its significance in drug discovery .

Radiolabeling and PET Imaging

IDO1 Inhibitors

Pharmacophore for ER Agonists

Spiropiperidines and Piperidinones

Multicomponent Reactions and Cyclization

Biological Evaluation of Piperidine-Containing Drugs

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as fleroxacin, a fluoroquinolone antibiotic, have been found to inhibit bacterial dna gyrase and topoisomerase iv . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination .

Mode of Action

Based on the action of similar compounds, it can be hypothesized that it might interfere with dna replication, transcription, repair, and recombination by inhibiting key enzymes such as dna gyrase and topoisomerase iv . This inhibition could lead to cell death, as these enzymes are essential for bacterial DNA processes .

Biochemical Pathways

Compounds with similar structures have been found to interfere with dna replication pathways in bacteria . The downstream effects of this interference could include the inhibition of bacterial growth and proliferation.

Pharmacokinetics

Similar compounds such as fleroxacin are known to be rapidly and well absorbed from the gastrointestinal tract, widely distributed throughout the body, and excreted in urine . These properties significantly impact the bioavailability of the compound.

Result of Action

Based on the action of similar compounds, it can be hypothesized that the compound might lead to bacterial cell death by interfering with essential dna processes .

properties

IUPAC Name |

1-(2-fluoroethyl)-4-iodopyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FIN2O2/c7-1-2-10-3-4(8)5(9-10)6(11)12/h3H,1-2H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKAFCFLWMWGFV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NN1CCF)C(=O)O)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FIN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-((4-chlorophenyl)amino)ethyl)-3,4,7,9-tetramethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2418191.png)

![2-ethyl-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one hydrochloride](/img/structure/B2418192.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2418193.png)

![2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2418197.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2418200.png)

![7-benzyl-8-[(E)-2-[(5-bromo-2-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2418201.png)

![N-(1-{1-[(2,5-dimethylphenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethyl)furan-2-carboxamide](/img/structure/B2418209.png)